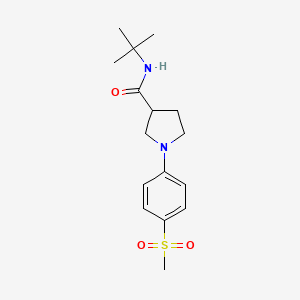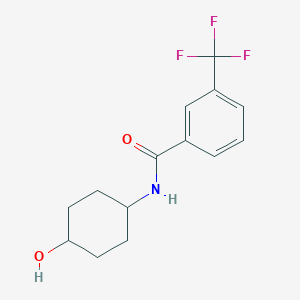
N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N3. It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(difluoromethyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes in the presence of a silver catalyst, leading to the formation of pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents .
Industrial Production Methods
Industrial production of N-butyl-1-(difluoromethyl)pyrazol-3-amine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(difluoromethyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-butyl-1-(difluoromethyl)pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-(difluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine: A similar compound with a methyl group at the 3-position instead of an amine group.
1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine: Another related compound with a methyl group at the 4-position.
Uniqueness
N-butyl-1-(difluoromethyl)pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and binding properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H14ClF2N3 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-3-5-11-7-4-6-13(12-7)8(9)10;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H |
InChI Key |
PQLZWJHSDADEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12233268.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one](/img/structure/B12233276.png)
![1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12233288.png)
![6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)
![1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12233313.png)

![N-{[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12233319.png)

![4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12233332.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B12233334.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B12233338.png)
![1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid](/img/structure/B12233341.png)
![2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12233342.png)
